Arprinocid

Beschreibung

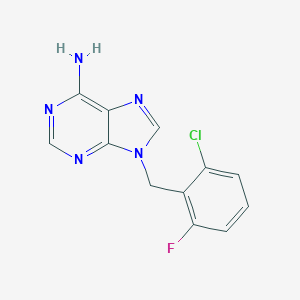

structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNOSFRRMHNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057773 | |

| Record name | Arprinocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-18-5 | |

| Record name | Arprinocid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arprinocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arprinocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arprinocide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARPRINOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arprinocid: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and biological activity of the anticoccidial agent, Arprinocid.

Executive Summary

This compound is a synthetic purine analog developed for the control of coccidiosis in veterinary medicine, primarily in poultry.[1] While it demonstrates activity as an inhibitor of hypoxanthine-guanine transport, its primary therapeutic effect is attributed to its metabolite, this compound-1-N-oxide. This metabolite exerts its anticoccidial action through a distinct mechanism involving the host's metabolic machinery, specifically the cytochrome P-450 enzyme system, leading to parasite cell death via destruction of the endoplasmic reticulum. This guide provides a comprehensive overview of this compound's chemical and physical properties, its complex mechanism of action, and a summary of key efficacy and toxicology data derived from experimental studies. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a substituted purine derivative.[2] Its core structure consists of a purine ring system linked to a substituted benzyl group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine[2] |

| CAS Number | 55779-18-5[2] |

| Chemical Formula | C₁₂H₉ClFN₅[2] |

| Molecular Weight | 277.69 g/mol [2] |

| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F[2] |

| InChI Key | NAPNOSFRRMHNBJ-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid powder |

| Melting Point | 242 - 247 °C |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1] |

Synthesis Pathway

The synthesis of this compound, as described in U.S. Patent 4,098,787, involves the alkylation of a purine derivative.[2] A generalized synthetic scheme involves the reaction of 6-chloropurine with 2-chloro-6-fluorobenzyl bromide. The benzyl group attaches to the N9 position of the purine ring. Subsequent amination at the C6 position, typically by reacting with ammonia, displaces the chlorine atom to yield the final product, this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, with the parent compound and its primary metabolite acting through different pathways.

Inhibition of Purine Transport (this compound)

This compound itself acts as an inhibitor of hypoxanthine-guanine transport in coccidia. As a purine analog, it interferes with the parasite's ability to salvage purines from the host, which are essential for nucleic acid synthesis. This action is reversible by the addition of excess hypoxanthine.

Cytochrome P-450 Mediated Toxicity (this compound-1-N-oxide)

In the host animal, this compound is metabolized in the liver to this compound-1-N-oxide. This metabolite is significantly more potent and is considered the primary active moiety. Unlike the parent compound, its anticoccidial action is not reversed by excess hypoxanthine. Instead, this compound-1-N-oxide interacts directly with the host's microsomal cytochrome P-450 enzyme system. This interaction is believed to trigger a metabolic process that leads to the destruction of the endoplasmic reticulum in the parasite, causing vacuole formation and ultimately, cell death.[1] This mechanism highlights a unique host-mediated activation pathway for an antiparasitic drug.

References

Arprinocid: A Technical Guide to its Discovery, History, and Mechanism of Action

Abstract

Arprinocid, a synthetic purine analogue, emerged as a significant veterinary therapeutic for the control of coccidiosis in poultry. This technical guide provides an in-depth exploration of the discovery, historical use, and the intricate mechanism of action of this compound. It details the chemical synthesis, summarizes its anticoccidial efficacy through comprehensive data tables, and delineates the experimental protocols for its evaluation. Furthermore, this guide illustrates the key molecular pathways and experimental workflows using detailed diagrams to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals in the field of veterinary medicine and parasitology.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a major economic burden to the global poultry industry. The development of effective anticoccidial agents has been a cornerstone of poultry health management. This compound (9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine) is a coccidiostat developed by Merck & Co. in the 1970s. It demonstrated broad-spectrum activity against various Eimeria species and was widely used in poultry production. This document serves as a comprehensive technical guide on the discovery, history, and scientific understanding of this compound.

Discovery and History of Use

This compound, also known by its manufacturer's code MK-302 and trademark Arpocox, was first described in patents filed by Merck & Co. in the early 1970s. The synthesis and anticoccidial activity were further detailed in a 1978 publication in the Journal of Organic Chemistry by Hartman et al.

Its introduction into the market in the late 1970s and early 1980s provided the poultry industry with a potent tool to combat coccidiosis. This compound was administered as a feed additive to broiler chickens for the prevention of the disease. However, as with many antimicrobial agents, the emergence of drug-resistant strains of Eimeria was observed over time, which eventually led to a decline in its use.

Chemical Properties and Synthesis

This compound is a white crystalline solid with a melting point of 245-246°C. Its chemical structure is characterized by a purine ring substituted at the 9-position with a 2-chloro-6-fluorobenzyl group.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine | |

| CAS Number | 55779-18-5 | |

| Molecular Formula | C₁₂H₉ClFN₅ | |

| Molar Mass | 277.69 g/mol |

Chemical Synthesis

The synthesis of this compound, as described by Hartman et al. (1978), involves the alkylation of adenine with 2-chloro-6-fluorobenzyl chloride. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Sodium Salt of Adenine: A suspension of adenine in dimethylformamide (DMF) is treated with a strong base, such as sodium hydride, to form the sodium salt of adenine in situ.

-

Alkylation Reaction: To the suspension of the adenine salt, a solution of 2-chloro-6-fluorobenzyl chloride in DMF is added dropwise at room temperature. The reaction mixture is stirred for several hours to allow for the N-alkylation to proceed.

-

Work-up and Purification: The reaction mixture is then quenched with water, and the crude product is precipitated. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as methanol/water, to yield pure this compound.

Mechanism of Action

The anticoccidial activity of this compound is primarily attributed to its metabolite, this compound-1-N-oxide. This compound itself shows significantly lower activity in vitro compared to its N-oxide metabolite. The conversion of this compound to this compound-1-N-oxide occurs in the liver of the chicken, mediated by the cytochrome P-450 enzyme system.

The precise mechanism of action of this compound-1-N-oxide is multifaceted:

-

Disruption of the Endoplasmic Reticulum: this compound-1-N-oxide has been shown to cause vacuole formation in Eimeria tenella merozoites, which is a result of the dilation of the rough endoplasmic reticulum. This disruption of the endoplasmic reticulum is believed to be a key factor leading to the death of the parasite.

-

Interaction with Cytochrome P-450: Studies have indicated a direct binding of this compound-1-N-oxide to cytochrome P-450. This interaction may be responsible for the observed destruction of the endoplasmic reticulum.

-

Inhibition of Purine Transport: While this compound itself can inhibit the transmembrane transport of purines in host cells, an action that is reversible by hypoxanthine, its more active metabolite, this compound-1-N-oxide, is a less effective inhibitor of purine transport. This suggests that the primary anticoccidial effect is not due to the inhibition of purine salvage.

Anticoccidial Efficacy

This compound exhibits a broad spectrum of activity against several pathogenic Eimeria species in poultry. Its efficacy has been evaluated in numerous in vitro and in vivo studies.

In Vitro Efficacy

In vitro studies using cultured cells infected with Eimeria sporozoites have been instrumental in elucidating the relative potency of this compound and its metabolite.

Table 2: In Vitro Efficacy of this compound and its Metabolite against Eimeria tenella

| Compound | ID₅₀ (ppm) | Cell Type | Reference |

| This compound | 20 | Chick kidney epithelial cells | |

| This compound-1-N-oxide | 0.30 | Chick kidney epithelial cells |

In Vivo Efficacy

The efficacy of this compound in live birds is typically assessed by measuring parameters such as weight gain, feed conversion ratio, lesion scores, and oocyst shedding in chickens challenged with Eimeria infections.

Table 3: Effective In-Feed Concentrations of this compound against Various Eimeria Species

| Eimeria Species | Effective Concentration (ppm) | Effect | Reference |

| E. tenella | 50 | Essentially eliminate oocyst production | |

| E. acervulina | 60-70 | Oocyst production completely eliminated (strain dependent) | |

| E. maxima | 70 | Essentially eliminate oocyst production | |

| E. necatrix | 60 | Essentially eliminate oocyst production | |

| E. brunetti | 60 | Essentially eliminate oocyst production | |

| E. mivati | 60 | Essentially eliminate oocyst production |

Experimental Protocols

In Vitro Anticoccidial Assay

Objective: To determine the inhibitory concentration (e.g., ID₅₀) of a test compound against the intracellular development of Eimeria species.

Methodology:

-

Cell Culture: Primary chick kidney epithelial cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK) are cultured in appropriate media in multi-well plates until a confluent monolayer is formed.

-

Parasite Preparation: Sporulated Eimeria oocysts are excysted to release sporozoites. This is typically achieved by mechanical grinding followed by treatment with bile salts and trypsin to mimic in vivo conditions.

-

Infection and Treatment: The cell monolayers are infected with a known number of freshly excysted sporozoites. Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the test compound (e.g., this compound).

-

Incubation: The infected and treated cell cultures are incubated at 41°C in a 5% CO₂ atmosphere for a period that allows for the development of the parasite's intracellular stages (e.g., 48-72 hours).

-

Assessment of Inhibition: The development of the parasite is assessed. This can be done by microscopic counting of intracellular parasite stages (e.g., schizonts) or by using molecular methods such as quantitative PCR (qPCR) to quantify parasite DNA.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to an untreated control. The ID₅₀ value is then determined by regression analysis.

In Vivo Anticoccidial Assay (Battery Trial)

Objective: To evaluate the efficacy of a test compound in controlling coccidiosis in chickens.

Methodology:

-

Animal Husbandry: Day-old broiler chicks are housed in a controlled environment (floor pens or batteries) and are fed a standard basal diet.

-

Acclimation and Treatment Groups: After an acclimation period, the birds are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving the test compound in their feed at various concentrations.

-

Medication: The medicated feed is provided to the respective groups for a specified period, typically starting a day or two before infection and continuing for the duration of the experiment.

-

Infection: Each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixture of species).

-

Data Collection: Over a period of 7-9 days post-infection, the following parameters are recorded:

-

Mortality: Daily records of any deaths.

-

Weight Gain: Body weight is measured at the beginning and end of the trial.

-

Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.

-

Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions caused by the coccidia are scored using a standardized scoring system (e.g., 0 to 4 scale).

-

Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined.

-

-

Statistical Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Resistance

The development of resistance to this compound in field isolates of Eimeria has been documented. Resistance was found to develop after several successive flocks were treated with the drug. This highlights the importance of prudent use of anticoccidial drugs and the implementation of rotation or shuttle programs to mitigate the emergence of resistance.

Conclusion

This compound played a significant role in the control of coccidiosis in the poultry industry. Its discovery and development provided a valuable tool for veterinarians and poultry producers. The understanding of its mechanism of action, involving metabolic activation to this compound-1-N-oxide and subsequent disruption of the parasite's endoplasmic reticulum, offers insights into the complex host-parasite-drug interactions. While the development of resistance has limited its widespread use today, the study of this compound continues to be relevant for the development of new anticoccidial agents and for understanding the mechanisms of drug resistance in protozoan parasites. This technical guide provides a comprehensive overview of the key scientific and historical aspects of this compound, serving as a valuable resource for the scientific community.

In Vitro Activity of Arprinocid Against Apicomplexan Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a coccidiostat belonging to the purine analog class of compounds, and its primary metabolite, this compound-1-N-oxide, have demonstrated significant in vitro activity against several apicomplexan parasites. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its activity against key parasites such as Toxoplasma gondii and Eimeria tenella. The document outlines the experimental protocols for assessing its antiparasitic activity and delves into the current understanding of its mechanism of action, which involves the disruption of purine salvage pathways and interaction with parasitic cytochrome P-450 systems. Quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using DOT language diagrams. While data on Toxoplasma and Eimeria are robust, information regarding the in vitro activity of this compound against Cryptosporidium parvum remains limited in the current scientific literature.

Introduction

Apicomplexan parasites, a diverse phylum of obligate intracellular protozoa, are responsible for a wide range of diseases in humans and animals, including toxoplasmosis, coccidiosis, and cryptosporidiosis. The development of effective chemotherapeutic agents is a continuous challenge due to the emergence of drug resistance. This compound [9-(2-chloro-6-fluorobenzyl)adenine] has been historically used as a coccidiostat in the poultry industry. Its in vitro activity and that of its active metabolite, this compound-1-N-oxide, highlight its potential as a broader-spectrum anti-apicomplexan agent. This guide synthesizes the available in vitro data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in the field of antiparasitic drug discovery and development.

Quantitative In Vitro Activity of this compound and its Metabolite

The in vitro efficacy of this compound and its metabolite, this compound-1-N-oxide, has been quantified against tachyzoites of Toxoplasma gondii and developmental stages of Eimeria tenella. The half-maximal inhibitory concentration (IC50) and inhibitory dose (ID50) values are summarized in the tables below. It is noteworthy that this compound-1-N-oxide consistently demonstrates significantly greater potency than the parent compound.

Table 1: In Vitro Activity against Toxoplasma gondii

| Compound | Parasite Stage | Host Cell | Assay | IC50 | Citation |

| This compound | Tachyzoite | Human Fibroblasts | [³H]-Uracil Uptake | 2.0 µg/mL | [1] |

| This compound | Tachyzoite | Not Specified | [³H]-Uracil Uptake | 22.4 ± 5.0 µM | [2] |

| This compound-1-N-oxide | Tachyzoite | Human Fibroblasts | [³H]-Uracil Uptake | 20 ng/mL | [1] |

| This compound-1-N-oxide | Tachyzoite | Not Specified | [³H]-Uracil Uptake | 0.061 ± 0.028 µM | [2] |

Table 2: In Vitro Activity against Eimeria tenella

| Compound | Parasite Stage | Host Cell | Assay | ID50 | Citation |

| This compound | Developmental Stages | Chick Kidney Epithelial Cells | Parasite Development | 20 ppm | [3] |

| This compound-1-N-oxide | Developmental Stages | Chick Kidney Epithelial Cells | Parasite Development | 0.30 ppm | [3] |

Note on Cryptosporidium parvum : Extensive literature searches did not yield specific in vitro IC50 or EC50 values for this compound or its metabolites against Cryptosporidium parvum. While numerous studies have focused on in vitro drug screening for this parasite, this compound has not been a prominently featured compound in the available research.

Experimental Protocols

In Vitro Drug Susceptibility Testing for Toxoplasma gondii using [³H]-Uracil Incorporation Assay

This method relies on the principle that Toxoplasma gondii can salvage uracil for nucleic acid synthesis, whereas mammalian host cells do not significantly incorporate it. Inhibition of parasite proliferation is therefore proportional to the reduction in radiolabeled uracil incorporation.

Materials:

-

Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates.

-

Freshly harvested T. gondii tachyzoites (e.g., RH strain).

-

Culture medium (e.g., DMEM with 10% fetal bovine serum).

-

This compound and this compound-1-N-oxide stock solutions.

-

[5,6-³H]-uracil.

-

Lysis buffer.

-

Scintillation counter.

Procedure:

-

Infection: Infect confluent HFF monolayers with freshly harvested tachyzoites at a multiplicity of infection (MOI) that allows for robust parasite replication during the assay period.

-

Drug Treatment: Immediately after infection, add serial dilutions of this compound or this compound-1-N-oxide to the infected cell cultures. Include appropriate solvent controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.

-

Radiolabeling: Add [³H]-uracil to each well and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation by viable parasites.

-

Lysis and Scintillation Counting: Aspirate the medium, wash the cell monolayers with PBS, and then lyse the cells. Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control and determine the IC50 value using a suitable dose-response curve fitting model.

In Vitro Drug Susceptibility Testing for Eimeria tenella using qPCR

This assay quantifies the inhibition of parasite invasion and replication within a host cell line by measuring the amount of parasite-specific DNA.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells.

-

Culture medium (e.g., DMEM with 2% FBS).

-

Freshly excysted E. tenella sporozoites.

-

This compound and this compound-1-N-oxide stock solutions.

-

DNA extraction kit.

-

Primers and probe for a parasite-specific gene (e.g., ITS1).

-

qPCR instrument and reagents.

Procedure:

-

Cell Seeding: Seed MDBK cells in 24- or 96-well plates and grow to confluency.

-

Sporozoite Preparation: Excyst E. tenella oocysts to release sporozoites and purify them.

-

Drug Pre-incubation (Optional but recommended): Pre-incubate sporozoites with various concentrations of the test compounds for 1 hour at 41°C.

-

Infection: Wash the sporozoites to remove the drug and add them to the MDBK cell monolayers.

-

Incubation: Incubate the infected cells at 41°C in a 5% CO₂ atmosphere for a desired period (e.g., 24, 48, 72 hours) to allow for invasion and development.

-

DNA Extraction: At each time point, lyse the cells and extract total DNA.

-

qPCR Analysis: Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasite DNA.

-

Data Analysis: Normalize the parasite DNA quantity to a host cell housekeeping gene and calculate the percentage of inhibition compared to the untreated control to determine the ID50.

Mechanism of Action

The antiparasitic activity of this compound is complex and appears to involve multiple mechanisms, with its metabolite, this compound-1-N-oxide, being the primary active molecule. The proposed mechanisms include interference with purine metabolism and induction of cellular stress.

Inhibition of Purine Salvage

Apicomplexan parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from the host. This makes the purine salvage pathway an attractive drug target. This compound, being a purine analog, is thought to interfere with this pathway. Studies on T. gondii have shown that both this compound and its N-oxide metabolite inhibit the adenosine transporter TgAT1 with high affinity.[2] However, they do not appear to act on the hypoxanthine-xanthine-guanine-phosphoribosyltransferase (HXGPRT) enzyme, a key component of the salvage pathway.[2] In Eimeria tenella, the action of this compound can be partially reversed by excess hypoxanthine, supporting the hypothesis of purine transport inhibition.[3]

Interaction with Cytochrome P-450 and Induction of Endoplasmic Reticulum Stress

The more potent activity of this compound-1-N-oxide suggests that it is the primary effector molecule. This metabolite has been shown to directly bind to cytochrome P-450 in rat liver microsomes.[2] This interaction is proposed to mediate a metabolic process that leads to the destruction of the endoplasmic reticulum (ER), ultimately causing cell death.[2] In Eimeria tenella merozoites treated with the drug, vacuole formation due to the dilation of the rough ER has been observed.[2] This effect on the ER is a hallmark of cellular stress and a plausible mechanism for the potent anticoccidial action of the metabolite.

Conclusion

This compound and its metabolite, this compound-1-N-oxide, exhibit potent in vitro activity against key apicomplexan parasites, Toxoplasma gondii and Eimeria tenella. The primary mechanism of action appears to be multifaceted, involving the inhibition of essential purine transport and the induction of endoplasmic reticulum stress mediated by the interaction of its active metabolite with cytochrome P-450. The provided experimental protocols offer standardized methods for the further evaluation of this compound and other potential antiparasitic compounds. While the data for Toxoplasma and Eimeria are compelling, further research is warranted to determine the in vitro efficacy of this compound against Cryptosporidium parvum and to fully elucidate the molecular details of its mechanism of action across the Apicomplexa phylum. This knowledge will be crucial for the potential repurposing or further development of this compound-based therapies for combating parasitic diseases.

References

- 1. In vitro cultivation of Cryptosporidium parvum and screening for anticryptosporidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

Arprinocid as a Purine Metabolism Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid is a potent anticoccidial agent utilized in the veterinary field to combat infections caused by Eimeria species in poultry. While initially understood to function through the direct inhibition of purine metabolism, subsequent research has revealed a more complex mechanism of action. This technical guide provides an in-depth exploration of this compound's role as a disruptor of purine homeostasis in coccidia. It details the metabolic activation of this compound to its more active form, this compound-1-N-oxide, and elucidates a mechanism that extends beyond simple enzymatic inhibition to include the involvement of cytochrome P-450 and the induction of cellular stress. This document summarizes key quantitative data, presents detailed experimental methodologies for relevant assays, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the poultry industry. The parasite's rapid replication within host intestinal cells leads to tissue damage, nutrient malabsorption, and in severe cases, mortality. Eimeria are purine auxotrophs, meaning they lack the ability to synthesize purines de novo and are entirely dependent on the host's purine salvage pathway to acquire these essential building blocks for DNA, RNA, and energy metabolism. This dependency makes the purine salvage pathway an attractive target for anticoccidial drug development.

This compound (9-(2-chloro-6-fluorobenzyl)adenine) was developed as a coccidiostat to address this vulnerability.[1] Early investigations into its mechanism suggested a role as a purine metabolism inhibitor. This guide synthesizes the current understanding of this compound's mode of action, with a particular focus on its active metabolite and its effects on the parasite's purine acquisition and utilization.

Mechanism of Action

The anticoccidial activity of this compound is primarily attributed to its metabolite, this compound-1-N-oxide, which is formed in the host's liver.[2] The parent compound and its metabolite have distinct mechanisms of action.

This compound: Inhibition of Purine Transport

In vitro studies have demonstrated that this compound can inhibit the transmembrane transport of purines. This action is evidenced by the partial reversal of its anticoccidial effects in the presence of excess hypoxanthine.[2] By blocking the uptake of essential purine precursors from the host cell, this compound can limit the parasite's ability to replicate.

This compound-1-N-oxide: A Multi-faceted Approach

The more potent anticoccidial activity resides with this compound-1-N-oxide.[2] Unlike the parent compound, its effects are not reversed by the addition of hypoxanthine, indicating a mechanism that is not solely based on the inhibition of purine transport.[2] The current evidence points to a mechanism involving the parasite's cytochrome P-450 system.[3]

Binding of this compound-1-N-oxide to cytochrome P-450 is thought to trigger a cascade of events leading to the destruction of the endoplasmic reticulum, a critical organelle for protein synthesis and cellular homeostasis.[3] This disruption manifests as cellular vacuolization and ultimately leads to cell death.[3] This proposed mechanism positions this compound-1-N-oxide as a pro-drug that, upon metabolic activation in the host and subsequent interaction with the parasite's enzymatic machinery, induces cellular stress and death, thereby indirectly disrupting all essential metabolic processes, including purine metabolism.

Signaling Pathways and Experimental Workflows

Purine Salvage Pathway in Eimeria

The following diagram illustrates the essential purine salvage pathway in Eimeria, which is the target of this compound's therapeutic action.

Proposed Mechanism of this compound-1-N-oxide Action

The following diagram illustrates the proposed mechanism of action for this compound's active metabolite.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its metabolite.

Table 1: In Vitro Efficacy against Eimeria tenella

| Compound | ID50 (ppm) in Chick Kidney Epithelial Cells | Reversibility by Hypoxanthine |

| This compound | 20 | Partially |

| This compound-1-N-oxide | 0.30 | No |

Data from[2]

Table 2: In Vivo Efficacy of this compound in Broiler Chickens

| Eimeria Species | Dosage to Eliminate >95% Oocyst Production (ppm in feed) |

| E. tenella | 50 |

| E. necatrix | 60 |

| E. brunetti | 60 |

| E. acervulina | 60-70 (strain dependent) |

| E. maxima | 70 |

Data from[4]

Table 3: Effect of this compound on Oocyst Sporulation

| Eimeria Species | Drug Level to Prevent Sporulation (ppm in feed) |

| E. maxima | ≥ 30 |

| E. mivati | ≥ 30 |

| Other species | 30 - 70 (strain dependent) |

Data from[4]

Experimental Protocols

In Vitro Anticoccidial Activity Assay

This protocol is based on the methodology used to determine the ID50 of this compound and its metabolites.[2]

-

Cell Culture: Primary chick kidney epithelial cells are cultured in appropriate media until confluent monolayers are formed in multi-well plates.

-

Parasite Preparation: Sporulated Eimeria tenella oocysts are excysted to release sporozoites. Sporozoites are then purified and counted.

-

Infection: Cell monolayers are infected with a standardized number of sporozoites.

-

Drug Treatment: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of the test compound (this compound or this compound-1-N-oxide). For reversal experiments, parallel cultures are treated with the test compound in the presence of excess hypoxanthine.

-

Incubation: Plates are incubated for a period sufficient for the parasite to complete its intracellular development (e.g., 48-72 hours).

-

Assessment of Parasite Development: The number of developing parasites (e.g., schizonts) in treated and untreated wells is quantified using microscopy.

-

Data Analysis: The percentage inhibition of parasite development is calculated for each drug concentration, and the ID50 (the concentration that inhibits 50% of parasite development) is determined.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition Assay

While direct inhibition of HGPRT by this compound is not the primary mechanism of its active metabolite, this assay is fundamental to studying inhibitors of the purine salvage pathway.

-

Enzyme Preparation: HGPRT is purified from Eimeria parasites or a recombinant source.

-

Reaction Mixture: The assay is typically performed in a buffer containing a source of phosphoribosyl pyrophosphate (PRPP), a magnesium salt (as a cofactor), and the purine substrate (e.g., [³H]-hypoxanthine).

-

Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

-

Enzyme Reaction: The reaction is initiated by the addition of the HGPRT enzyme and incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³H]-inosine monophosphate) is separated from the unreacted substrate, often using thin-layer chromatography or a filter-binding assay.

-

Quantification: The amount of product formed is quantified by liquid scintillation counting.

-

Data Analysis: The percentage inhibition of enzyme activity is calculated for each inhibitor concentration, and the IC50 (the concentration that inhibits 50% of enzyme activity) is determined.

Conclusion

This compound represents a significant tool in the management of coccidiosis. Its mechanism of action is more nuanced than a simple inhibition of purine metabolism. The parent compound, this compound, acts by impeding purine transport into the parasite. However, the more potent anticoccidial activity is exerted by its metabolite, this compound-1-N-oxide, which appears to induce parasite cell death through interaction with the cytochrome P-450 system and subsequent disruption of the endoplasmic reticulum. This multi-pronged attack on the parasite's ability to acquire and utilize essential purines underscores the importance of the purine salvage pathway as a therapeutic target. Further research to fully elucidate the downstream effects of the this compound-1-N-oxide-cytochrome P-450 interaction will provide a more complete understanding of this effective anticoccidial agent. This knowledge can aid in the development of new, more targeted therapies that exploit the unique metabolic vulnerabilities of Eimeria and other purine-auxotrophic parasites.

References

- 1. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a molecular assay for the determination of Eimeria tenella oocyst viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450, drug metabolizing enzymes and arachidonic acid metabolism in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Antiviral Potential of Arprinocid-Related Adenine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arprinocid, an adenine derivative primarily known for its potent anticoccidial properties in veterinary medicine, represents an intriguing but largely unexplored scaffold for the development of novel antiviral agents. While direct research into the antiviral activity of this compound derivatives is not extensively documented in publicly available literature, the broader class of adenine analogues, including acyclic nucleoside phosphonates (ANPs) and carbocyclic nucleosides, has yielded numerous clinically significant antiviral drugs. This technical guide consolidates the existing data on the antiviral activities of structurally related adenine derivatives, details relevant experimental protocols for their evaluation, and visualizes key workflows and potential mechanisms of action. The objective is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic landscape of this compound-related compounds against viral pathogens.

Introduction: this compound and the Promise of Adenine Scaffolds

This compound, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, has a well-established mechanism of action against Eimeria species, which involves its metabolite, this compound-1-N-oxide. This metabolite is known to interact with cytochrome P-450, leading to the destruction of the endoplasmic reticulum in the parasite[1]. This unique mechanism, distinct from the DNA polymerase inhibition typical of many nucleoside analogues, suggests that derivatives of this compound could offer novel antiviral strategies.

Adenine and its analogues have long been a cornerstone of antiviral drug discovery[2]. Marketed drugs such as Tenofovir and Adefovir, both acyclic nucleoside phosphonates of adenine, are critical in the management of HIV and HBV infections[2]. The structural diversity of adenine derivatives that have been synthesized and evaluated is vast, encompassing modifications to the purine ring, the substituent at the 9-position, and the introduction of various side chains. This rich history of success underscores the potential of novel adenine-based scaffolds like this compound for antiviral development.

Quantitative Antiviral Activity of Related Adenine Derivatives

While specific data for this compound derivatives is not available, the following tables summarize the in vitro antiviral activity of various adenine analogues against a range of DNA and RNA viruses. This data is intended to serve as a benchmark for future studies on this compound-related compounds.

Table 1: Antiviral Activity of Acyclic Nucleoside Phosphonate (ANP) Adenine Derivatives

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| (S)-HPMPA | Human Cytomegalovirus (HCMV) | HEL | 1.4 | [3] |

| (S)-HPMPA | Vaccinia Virus (VV) | HEL | 4.0 | [3] |

| (S)-HPMPA | Cowpox Virus (CV) | HEL | 2.7 | [3] |

| Oleyloxyethyl-(S)-HPMPA | Human Cytomegalovirus (HCMV) | HEL | 0.003 | [3] |

| Octadecyloxyethyl-(S)-HPMPA | Vaccinia Virus (VV) | HEL | 0.02 | [3] |

| Octadecyloxyethyl-(S)-HPMPA | Cowpox Virus (CV) | HEL | 0.01 | [3] |

| PMEA (Adefovir) | Human Immunodeficiency Virus (HIV) | MT-4 | Not specified | [4] |

| PMEDAP | Human Immunodeficiency Virus (HIV) | MT-4 | Not specified | [4] |

| (S)-HPMPA | Herpes Simplex Virus-1 (HSV-1) | Vero | Not specified | [4] |

| (S)-HPMPA | Herpes Simplex Virus-2 (HSV-2) | Vero | Not specified | [4] |

| (S)-HPMPA | Varicella-Zoster Virus (VZV) | HEL | Not specified | [4] |

| (S)-HPMPA | Adenovirus (types 2, 3, 4) | A549 | Not specified | [4] |

Table 2: Antiviral Activity of Other Adenine Analogues

| Compound Class | Virus | Specific Activity | Reference |

| Carbocyclic 2'-deoxyribofuranoside analogues | Herpes Simplex Virus (HSV-1 & HSV-2) | Potent activity in cell culture | [5] |

| Beta-L-2'-deoxyadenosine (LdA) | Hepatitis B Virus (HBV) | Potent, specific, and selective inhibitor | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the antiviral evaluation of novel compounds, adapted from the cited literature.

General Antiviral Activity and Cytotoxicity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the concentration of a compound that inhibits viral replication by 50% (EC50).

-

Cell Culture: Maintain a suitable host cell line (e.g., Vero for Herpesviruses, MDCK for Influenza, A549 for Adenoviruses) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a standard method such as the MTT or crystal violet assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

-

Plaque Reduction Assay:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubate until viral plaques are visible (typically 2-10 days depending on the virus).

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

-

-

Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action Studies: Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle a compound exerts its inhibitory effect.

-

Experimental Setup:

-

Prepare confluent monolayers of host cells in 24-well plates.

-

Synchronize infection by pre-chilling the cells and viral inoculum at 4°C for 1 hour.

-

Infect all wells with the virus at a high multiplicity of infection (MOI).

-

-

Compound Addition at Different Time Points:

-

Pre-infection: Add the compound to the cells for a defined period before infection, then remove it before adding the virus. This assesses activity against viral attachment and entry.

-

Co-infection: Add the compound at the same time as the virus. This also assesses attachment and entry inhibition.

-

Post-infection: Add the compound at various time points after viral infection (e.g., 0, 2, 4, 6, 8 hours post-infection). This helps to pinpoint inhibition of later stages like genome replication, protein synthesis, or viral release.

-

-

Quantification of Viral Yield:

-

At a fixed time point after infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate.

-

Determine the viral titer using a plaque assay or quantify viral RNA/DNA using qRT-PCR.

-

-

Data Analysis: Plot the reduction in viral yield as a function of the time of compound addition to identify the sensitive stage of the viral life cycle.

Visualizing Workflows and Potential Mechanisms

Experimental Workflow for Antiviral Screening

Caption: Workflow for the initial screening and mechanism of action studies of novel antiviral compounds.

Hypothesized Antiviral Signaling Pathway for this compound Derivatives

Based on the known mechanism of its anticoccidial metabolite, a potential antiviral mechanism for this compound derivatives could involve the host cell's cytochrome P450 system, leading to endoplasmic reticulum (ER) stress and disruption of viral protein processing and assembly.

Caption: A hypothesized mechanism of antiviral action for this compound derivatives targeting host cell ER.

Conclusion and Future Directions

The adenine scaffold remains a highly fertile ground for the discovery of novel antiviral agents. While this compound itself has not been extensively explored for this purpose, the potent and diverse antiviral activities of its structural relatives strongly suggest that its derivatives are worthy of investigation. The unique mechanism of action of its anticoccidial metabolite presents an exciting possibility for developing host-targeting antivirals that could be effective against a broad spectrum of viruses and less prone to the development of resistance through viral enzyme mutation.

Future research should focus on the synthesis of a focused library of this compound derivatives with modifications to the benzyl group and the adenine core. These compounds should then be screened against a diverse panel of DNA and RNA viruses using the protocols outlined in this guide. Promising candidates should be further investigated to elucidate their precise mechanism of action, with a particular focus on potential interactions with host cell metabolic pathways such as the cytochrome P450 system. Such a program could unlock a new class of adenine-based antivirals with novel mechanisms of action.

References

- 1. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral beta-L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Arprinocid-1-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a purine analogue, has been utilized as an anticoccidial agent in the poultry industry. Its efficacy, however, is largely attributed to its primary metabolite, this compound-1-N-oxide. This technical guide provides an in-depth analysis of the biological activity of this compound-1-N-oxide, focusing on its mechanism of action, which diverges significantly from its parent compound. While this compound acts by inhibiting purine transport, this compound-1-N-oxide exerts its potent anticoccidial and cytotoxic effects through a mechanism involving cytochrome P-450-mediated metabolic activation, induction of severe endoplasmic reticulum (ER) stress, and subsequent cell death. This document details the quantitative data on its efficacy and cytotoxicity, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. Chemical control through in-feed medication has been a cornerstone of disease management. This compound was introduced as one such anticoccidial agent. Subsequent research revealed that this compound is, in fact, a prodrug that is rapidly metabolized in the host liver to its more active form, this compound-1-N-oxide. Understanding the distinct biological activities of this N-oxide metabolite is crucial for optimizing its therapeutic use and for the development of novel anticoccidial drugs.

Mechanism of Action

The primary mechanism of action of this compound-1-N-oxide is fundamentally different from that of this compound. While this compound competitively inhibits the transport of purines, a mechanism that is reversible with an excess of hypoxanthine, the anticoccidial action of this compound-1-N-oxide is not reversed by purines[1].

The biological activity of this compound-1-N-oxide is intrinsically linked to its metabolism by the cytochrome P-450 enzyme system. This metabolic activation is believed to generate reactive intermediates that are cytotoxic. The key events in its mechanism of action are:

-

Cytochrome P-450 Binding and Metabolism: this compound-1-N-oxide directly binds to cytochrome P-450 in liver microsomes[2]. This interaction leads to the metabolic transformation of the N-oxide.

-

Induction of Endoplasmic Reticulum (ER) Stress: The metabolic products are thought to be highly reactive, causing significant stress to the endoplasmic reticulum. This is morphologically observed as a dramatic dilation of the rough endoplasmic reticulum, leading to the formation of large cytoplasmic vacuoles in both the parasite (Eimeria tenella merozoites) and host cells (e.g., HeLa cells)[2].

-

Unfolded Protein Response (UPR) and Cell Death: The severe ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling cascade aimed at restoring ER homeostasis. However, under the sustained and overwhelming stress induced by this compound-1-N-oxide metabolism, the UPR fails to restore normal function and instead initiates apoptosis, leading to cell death[2]. The inhibition of this vacuole formation by SKF-525A, a known inhibitor of microsomal drug metabolism, further supports the central role of cytochrome P-450 in this process[2].

Quantitative Data

The biological activity of this compound-1-N-oxide has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anticoccidial Efficacy

| Compound | Parasite | Host Cell Line | ID50 (ppm) | Reference |

| This compound-1-N-oxide | Eimeria tenella | Chick Kidney Epithelial Cells | 0.30 | [1] |

| This compound | Eimeria tenella | Chick Kidney Epithelial Cells | 20 | [1] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | ID50 (ppm) | Reference |

| This compound-1-N-oxide | HeLa | 5.0 | [2] |

Table 3: In Vivo Metabolite Concentrations in Chickens

| Compound | Tissue | Concentration (ppm) | Dosing Regimen | Reference |

| This compound-1-N-oxide | Liver | 0.33 | 70 ppm this compound in diet | [1] |

| This compound | Liver | 0.64 | 70 ppm this compound in diet | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound-1-N-oxide.

In Vitro Anticoccidial Efficacy Assay (Sporozoite Invasion and Replication)

This protocol is adapted from established methods for assessing the efficacy of anticoccidial drugs against Eimeria tenella in cell culture[3][4].

Objective: To determine the 50% inhibitory dose (ID50) of this compound-1-N-oxide on the invasion and intracellular development of Eimeria tenella sporozoites.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) or primary chick kidney epithelial cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Eimeria tenella oocysts

-

Excystation medium (e.g., 0.75% bovine bile, 0.25% trypsin in PBS)

-

This compound-1-N-oxide stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Spectrophotometer or quantitative PCR equipment

Procedure:

-

Cell Seeding: Seed MDBK or chick kidney epithelial cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Parasite Preparation: Sporulate Eimeria tenella oocysts and purify the sporozoites by excystation.

-

Drug Treatment: Prepare serial dilutions of this compound-1-N-oxide in complete cell culture medium.

-

Infection: Infect the confluent cell monolayers with a known number of sporozoites in the presence of varying concentrations of this compound-1-N-oxide. Include a vehicle control (medium with the solvent used for the drug stock).

-

Incubation: Incubate the infected plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for parasite invasion and development.

-

Quantification of Parasite Growth:

-

Microscopic Counting: Fix and stain the cells and count the number of intracellular parasites (schizonts) per field of view.

-

Quantitative PCR (qPCR): Lyse the cells and extract total DNA. Quantify the amount of Eimeria-specific DNA using primers for a parasite-specific gene (e.g., ITS-1).

-

-

Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration relative to the vehicle control. Determine the ID50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytochrome P-450 Binding Assay (Spectrophotometric)

This protocol is based on the principle of difference spectroscopy to detect the binding of a ligand to cytochrome P-450[5][6][7].

Objective: To demonstrate the direct binding of this compound-1-N-oxide to microsomal cytochrome P-450.

Materials:

-

Rat liver microsomes (as a source of cytochrome P-450)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound-1-N-oxide solution

-

Sodium dithionite

-

Carbon monoxide (CO) gas

-

Dual-beam spectrophotometer

Procedure:

-

Microsome Preparation: Suspend the liver microsomes in the phosphate buffer to a final concentration of 1-2 mg/ml.

-

Baseline Spectrum: Divide the microsomal suspension into two matched cuvettes. Record a baseline spectrum (e.g., from 400 to 500 nm).

-

Ligand Addition: Add a small volume of the this compound-1-N-oxide solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

-

Recording the Difference Spectrum: Record the difference spectrum. A type I spectrum (peak around 385-390 nm, trough around 420 nm) indicates substrate binding, while a type II spectrum (peak around 425-435 nm, trough around 390-410 nm) suggests binding to the heme iron.

-

CO Difference Spectrum (Control): To confirm the presence of functional P-450, reduce the contents of both cuvettes with a few grains of sodium dithionite. Gently bubble CO through the sample cuvette for about 30 seconds. Record the difference spectrum. A characteristic peak at 450 nm confirms the presence of P-450.

Assessment of Vacuole Formation (Transmission Electron Microscopy)

This protocol outlines the general steps for preparing cells to visualize drug-induced ultrastructural changes, such as vacuolization, using transmission electron microscopy (TEM)[8][9][10].

Objective: To observe the formation of cytoplasmic vacuoles in cells treated with this compound-1-N-oxide.

Materials:

-

HeLa or MDBK cells

-

This compound-1-N-oxide

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

-

Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

Procedure:

-

Cell Treatment: Grow cells on a suitable substrate (e.g., plastic coverslips) and treat with a cytotoxic concentration of this compound-1-N-oxide (e.g., 5.0 ppm for HeLa cells) for a defined period (e.g., 24 hours). Include an untreated control.

-

Fixation:

-

Wash the cells with buffer and then fix with the primary fixative for 1-2 hours at room temperature.

-

Wash with buffer and then post-fix with the secondary fixative for 1 hour at 4°C.

-

-

Dehydration and Embedding:

-

Wash with buffer and then dehydrate the samples through a graded series of ethanol.

-

Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

-

Polymerize the resin at 60°C for 48 hours.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

-

Imaging: Examine the sections using a transmission electron microscope and capture images of the cellular ultrastructure, paying close attention to the endoplasmic reticulum and the presence of vacuoles.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-1-N-oxide's biological activity and a typical experimental workflow.

Caption: Proposed signaling pathway for this compound-1-N-oxide cytotoxicity.

Caption: Experimental workflow for in vitro anticoccidial efficacy testing.

Conclusion

This compound-1-N-oxide is the principal bioactive metabolite of the anticoccidial drug this compound. Its mechanism of action is distinct from its parent compound and relies on metabolic activation by cytochrome P-450 enzymes. This process generates reactive intermediates that induce severe endoplasmic reticulum stress, leading to vacuolization and ultimately apoptotic cell death in both the target parasite and host cells. The high in vitro potency of this compound-1-N-oxide highlights the importance of understanding the metabolic fate of veterinary drugs. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the biological activity of this compound-1-N-oxide and for the development of novel therapeutic agents that may target similar pathways.

References

- 1. A comparative study of the biological activities of this compound and this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectral Analyses of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transmission electron microscope study of the ultrastructural changes induced in the tegument and gut of Fasciola hepatica following in vivo drug treatment with clorsulon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Arprinocid by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed method for the determination of Arprinocid in animal feed and premix formulations using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol provides a robust and reliable approach for the quantitative analysis of this compound, a coccidiostat agent. The method involves a liquid-liquid extraction followed by solid-phase cleanup and subsequent analysis by normal-phase HPLC. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, 9-(2-chloro-6-fluorobenzyl)adenine, is a purine analogue used as a coccidiostat in poultry feed to control parasitic infections. Regulatory requirements necessitate accurate and sensitive methods for monitoring the concentration of this compound in animal feed and premixes to ensure proper dosage and prevent potential residues in animal products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances. This application note details a normal-phase HPLC method coupled with UV detection for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

-

HPLC Column: A silica-based normal-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Software: Chromatography data acquisition and processing software.

-

Analytical Balance: Capable of weighing to 0.1 mg.

-

Centrifuge: Capable of reaching at least 3000 x g.

-

Vortex Mixer

-

Solid Phase Extraction (SPE) Manifold and Alumina Cartridges

-

Glassware: Volumetric flasks, pipettes, and vials.

-

Solvents and Reagents: HPLC grade chloroform, hexane, isopropanol, methanol, and analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and potassium phosphate monobasic. This compound reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

| Parameter | Value |

| HPLC Column | Silica, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approx. 25 °C) |

| Detection | UV at 258 nm |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 10 µg/mL. These solutions are used to generate a calibration curve.

Sample Preparation Protocol (Animal Feed)

A detailed workflow for the sample preparation of animal feed is outlined below.

Caption: Workflow for the extraction and cleanup of this compound from animal feed samples.

Liquid-Liquid Partitioning Protocol (Alternative Cleanup)

For samples with different matrices or as an alternative to SPE, a liquid-liquid partitioning step can be employed after the initial chloroform extraction.

Caption: Liquid-liquid partitioning workflow for this compound sample cleanup.

Results and Discussion

Method Performance

The analytical method was evaluated for its performance in the determination of this compound in fortified feed samples. A collaborative study has previously demonstrated the robustness of similar HPLC methods for this compound.[1]

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Concentration Range | 0.0050% - 0.0070% in feed |

| 10.1% - 16.2% in premixes | |

| Mean Recovery | 97% - 104%[1] |

| Precision (Average CV) | 6.8%[1] |

| Limit of Quantification (LOQ) | To be determined based on system sensitivity |

| Retention Time | Approximately 6-8 minutes (system dependent) |

Chromatogram

A typical chromatogram of an this compound standard solution will show a sharp, well-resolved peak at a retention time determined by the specific system and conditions. The retention time should be confirmed by injecting a known standard.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control analysis of this compound in animal feed and premixes. The sample preparation procedure, involving either solid-phase extraction or liquid-liquid partitioning, effectively removes matrix interferences, allowing for accurate and precise quantification of the analyte. The method exhibits good performance characteristics in terms of linearity, recovery, and precision.

References

In Vivo Efficacy of Arprinocid in Broiler Chickens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of arprinocid for the control of coccidiosis in broiler chickens. The following sections detail the quantitative outcomes from various studies, standardized experimental protocols for efficacy evaluation, and visual representations of the drug's proposed mechanism and experimental workflows.

Quantitative Efficacy Data

This compound has demonstrated significant efficacy in controlling coccidiosis in broiler chickens, as evidenced by improvements in key production parameters and reductions in parasite load. The data presented below is a synthesis of findings from multiple in vivo studies.

Table 1: Effect of this compound on Performance and Mortality in Broiler Chickens

| This compound Concentration (ppm in feed) | Body Weight (Compared to Unmedicated Control) | Feed Conversion Ratio (Compared to Unmedicated Control) | Coccidiosis-Related Mortality (%) | Reference |

| 40 | Improved | Improved | - | [1][2] |

| 50 | Significantly Improved | Improved | 0 | [1][2][3] |

| 60 | Significantly Improved | Significantly Improved | 0 | [1][2][3][4] |

| 70 | Significantly Improved | Improved | 0 | [1][2][3] |

| Unmedicated Control | - | - | 3.2 - 9.0 | [1][3] |

Note: "Improved" indicates a positive effect, while "Significantly Improved" denotes a statistically significant difference (P < 0.05) as reported in the cited studies.

Table 2: Efficacy of this compound on Parasite Parameters

| This compound Concentration (ppm in feed) | Lesion Scores (Compared to Unmedicated Control) | Oocyst Production (Compared to Unmedicated Control) | Oocyst Sporulation | Infectivity of Sporulated Oocysts | Reference |

| 30 | - | - | Reduced/Inhibited (E. maxima, E. mivati) | - | [5] |

| 50 | - | Essentially Eliminated (E. tenella) | Reduced | Reduced | [5] |

| 60 | Substantially Reduced | Substantially Reduced / Eliminated (E. mivati, E. necatrix, E. brunetti, E. acervulina - strain dependent) | Reduced/Inhibited | Reduced | [4][5] |

| 70 | - | Essentially Eliminated (E. maxima) | Reduced/Inhibited | Reduced | [5] |

Experimental Protocols

The following protocols are generalized from methodologies reported in multiple in vivo efficacy studies of this compound in broiler chickens.

General Floor Pen Efficacy Trial

This protocol outlines a typical floor pen study to evaluate the efficacy of this compound against a mixed Eimeria species infection.

Objective: To determine the effect of various concentrations of this compound in feed on the performance, mortality, and parasite parameters in broiler chickens under simulated commercial conditions.

Materials:

-

Day-old broiler chicks (e.g., Ross)

-

Standard broiler starter and grower rations

-

This compound (to be mixed into the feed at desired concentrations)

-

Mixed culture of sporulated Eimeria oocysts (e.g., E. tenella, E. maxima, E. acervulina, E. necatrix, E. brunetti)

-

Floor pens with fresh litter (e.g., wood shavings)

-

Feeders and waterers

-

Animal scales

-

Equipment for lesion scoring and oocyst counting (microscope, McMaster chamber)

Procedure:

-

Animal Acclimation: Randomly allocate day-old chicks to pens with a specified number of birds per pen (e.g., 50-100). Provide access to feed and water ad libitum. Allow for an acclimation period of approximately 5-7 days.

-

Treatment Groups:

-

Unmedicated, Uninfected Control

-

Unmedicated, Infected Control

-

Medicated, Infected Groups (e.g., 40, 50, 60, 70 ppm this compound in feed)

-

Positive Control (another approved anticoccidial)

-

-

Infection: On a designated day (e.g., day 7), infect birds in the relevant groups orally with a known dose of mixed sporulated Eimeria oocysts. This can be done directly via gavage or by introducing "seeder" birds that have been previously infected.

-

Medication: Provide the respective medicated or unmedicated feed to each group starting from day 1 and continuing for the duration of the trial (typically 49-56 days).

-

Data Collection:

-

Mortality: Record daily mortality and perform necropsies to determine the cause of death.

-

Body Weight: Weigh birds collectively by pen at regular intervals (e.g., weekly) and at the end of the trial.

-

Feed Consumption: Record the amount of feed consumed per pen.

-

Feed Conversion Ratio (FCR): Calculate FCR (feed consumed / weight gain) for specified periods.

-

Lesion Scoring: At a peak infection period (e.g., 6-7 days post-infection), sacrifice a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

-

Oocyst Counts: Collect litter samples at regular intervals to determine the number of oocysts per gram.

-

-

Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Battery Cage Efficacy Trial for Specific Eimeria Species

This protocol is designed for more controlled studies, often targeting a single Eimeria species.

Objective: To evaluate the efficacy of this compound against a specific Eimeria species in a highly controlled environment.

Procedure:

-

Housing: House chicks in wire-floored battery cages to prevent reinfection from litter.

-

Infection: Infect birds orally with a standardized dose of a single Eimeria species.

-

Medication: Provide medicated feed at various concentrations.

-

Data Collection: In addition to performance data, collect fecal samples from each cage to precisely measure oocyst output per bird. Lesion scoring is also a primary endpoint.

-

Evaluation of Sporulation and Infectivity: Oocysts collected from the feces of medicated birds can be allowed to sporulate under ideal conditions. The sporulation rate is then calculated. Subsequently, these sporulated oocysts can be used to infect a new batch of susceptible birds to determine their infectivity compared to oocysts from unmedicated birds.[5]

Visualizations

Proposed Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but studies suggest it involves metabolic disruption within the parasite.[6] this compound itself is metabolized to this compound-1-N-oxide, which appears to be the active compound. This metabolite is thought to interact with the parasite's cytochrome P-450 system, leading to the destruction of the endoplasmic reticulum and ultimately, cell death.[6]

Caption: Proposed metabolic activation and action pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

The logical flow of a typical floor pen trial for evaluating this compound efficacy is depicted below.

References

- 1. Arprinocoid evaluation in broiler chicken pen trials in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound (MK-302) against Eimeria species in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.co.za [journals.co.za]

- 5. Effect of the anticoccidial this compound on production, sporulation, and infectivity of Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of anticoccidial action of this compound-1-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Arprinocid Resistance Testing in Eimeria

Audience: Researchers, scientists, and drug development professionals.